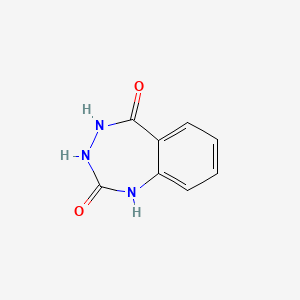
3,4-Dihydro-1H-1,3,4-benzotriazepine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-1H-1,3,4-benzotriazepine-2,5-dione is a chemical compound with the molecular formula C9H8N2O2 It is a member of the benzotriazepine family, characterized by a triazepine ring fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-1,3,4-benzotriazepine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with phosgene or its derivatives, followed by cyclization to form the triazepine ring. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to verify the compound’s identity and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-1H-1,3,4-benzotriazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
3,4-Dihydro-1H-1,3,4-benzotriazepine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-1H-1,3,4-benzotriazepine-2,5-dione involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it can modulate the activity of gamma-aminobutyric acid (GABA) receptors, influencing neurotransmission and exhibiting potential anxiolytic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dihydro-1H-1-benzazepine-2,5-dione
- 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- 7-Bromo-5-phenyl-1,2-dihydro-3H-1,3,4-benzotriazepin-2-one
Uniqueness
3,4-Dihydro-1H-1,3,4-benzotriazepine-2,5-dione is unique due to its specific triazepine ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from similar compounds .
Propriétés
Numéro CAS |
18852-14-7 |
|---|---|
Formule moléculaire |
C8H7N3O2 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione |
InChI |
InChI=1S/C8H7N3O2/c12-7-5-3-1-2-4-6(5)9-8(13)11-10-7/h1-4H,(H,10,12)(H2,9,11,13) |
Clé InChI |
CVZWVWUMINKTDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)NNC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


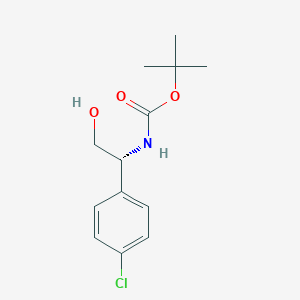
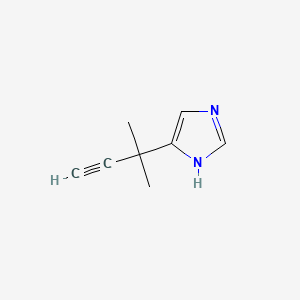

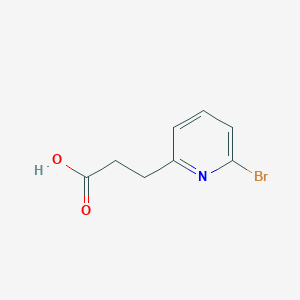
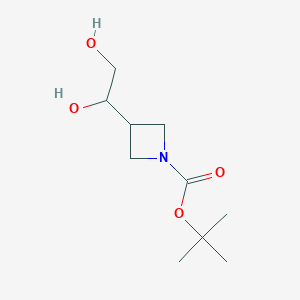

![4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid](/img/structure/B13577717.png)

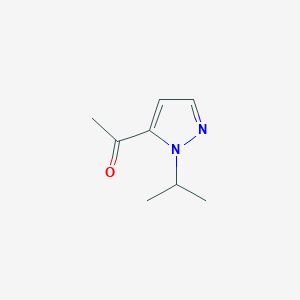

![Methyl 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B13577734.png)

![2-((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid](/img/structure/B13577747.png)

